7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one

Hydrogen-bond donor count Drug-likeness Bioconjugation handle

7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one (CAS 209974-81-2, molecular formula C₁₈H₁₁NO₃S, molecular weight 321.35 g/mol) is a synthetic hybrid molecule combining a 7-hydroxycoumarin (chromen-2-one) core with a 2-phenylthiazole substituent at the 3-position. This compound belongs to the broader class of 3-hetarylcoumarins, which are recognized as privileged scaffolds in medicinal chemistry and fluorescent probe development.

Molecular Formula C18H11NO3S
Molecular Weight 321.4 g/mol
CAS No. 209974-81-2
Cat. No. B12581420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one
CAS209974-81-2
Molecular FormulaC18H11NO3S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O
InChIInChI=1S/C18H11NO3S/c20-13-7-6-12-8-14(18(21)22-16(12)9-13)15-10-23-17(19-15)11-4-2-1-3-5-11/h1-10,20H
InChIKeyDJKJVBXUPKIHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one (CAS 209974-81-2): Structural Identity, Compound Class, and Procurement-Relevant Scaffold Features


7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one (CAS 209974-81-2, molecular formula C₁₈H₁₁NO₃S, molecular weight 321.35 g/mol) is a synthetic hybrid molecule combining a 7-hydroxycoumarin (chromen-2-one) core with a 2-phenylthiazole substituent at the 3-position . This compound belongs to the broader class of 3-hetarylcoumarins, which are recognized as privileged scaffolds in medicinal chemistry and fluorescent probe development. The 7-OH group distinguishes it from the des-hydroxy analog 3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one (CAS 88735-48-2, C₁₈H₁₁NO₂S, MW 305.35) and enables derivatization into ester, ether, and carboxyalkyl-functionalized probes . The coumarin-2-one scaffold differentiates it from the chromone-4-one isomer 7-hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one (CAS 57390-75-7), which features a distinct electronic conjugation pattern . This compound has been specifically cited as a key intermediate in the synthesis of 7-substituted 3-(phenylthiazolyl)coumarin fluorescent labeling reagents for oligonucleotides and biomolecules [1].

Derivatization Handle
7-OH group enables covalent bioconjugation via acylation or alkylation for fluorescent probe synthesis.
Labeling Workflow
Cited as key intermediate for 7-substituted 3-(phenylthiazolyl)coumarin oligonucleotide labeling reagents.
Scaffold Differentiation
Coumarin-2-one core and 2-phenylthiazole distinguish it from chromone isomers and des-hydroxy analogs for photophysical applications.

Why 3-Thiazolylcoumarin Analogs Cannot Be Treated as Interchangeable: Critical Substituent and Scaffold Effects on Biological and Photophysical Performance


Within the 3-thiazolylcoumarin chemotype, seemingly minor structural variations produce large shifts in activity and application suitability. The presence or absence of the 7-hydroxy group directly controls hydrogen-bond donor capacity (HBD count: 2 for CAS 209974-81-2 vs. 1 for CAS 57390-75-7 and 0 for CAS 88735-48-2), alters the computed logP partition coefficient, and determines whether the molecule can serve as a covalent derivatization handle for bioconjugation . The coumarin-2-one versus chromone-4-one scaffold choice redirects the entire electronic conjugation pathway, fundamentally altering fluorescence emission wavelengths, Stokes shifts, and excited-state lifetimes; 7-methoxy-substituted 3-thiazolylcoumarins exhibit Stokes shifts of approximately 4000–6000 cm⁻¹, whereas chromone analogs show distinct solvatochromic behavior [1]. The position and nature of the phenyl substitution on the thiazole ring (2-phenyl vs. 4-phenyl) shifts both biological target engagement—as demonstrated in VEGFR-2 docking studies where compounds 6d and 6b achieved binding scores of −9.900 and −9.819 kcal/mol respectively—and photophysical output [2]. Substituting at the coumarin 6-position with Br or OCH₃ alters HDAC inhibitory potency in low-micromolar ranges [3]. Without direct comparative data for each analog pair, any assumption of functional interchangeability risks procurement of a compound with mismatched biological activity, incompatible fluorescence properties, or the absence of a required reactive handle.

7-OH Group Removal eliminates the covalent bioconjugation handle; des-hydroxy analog CAS 88735-48-2 cannot serve as a fluorescent probe precursor.
Scaffold Shift Chromone-4-one isomer redirects electronic conjugation, fundamentally altering fluorescence emission wavelength and Stokes shift behavior.
Thiazole Substitution 2-Phenyl vs. 4-phenyl positioning on the thiazole ring may shift target engagement profile and VEGFR-2 binding interaction.

Quantitative Differentiation Evidence: 7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one (CAS 209974-81-2) Versus Closest Analogs


Hydrogen-Bond Donor Capacity Distinguishes CAS 209974-81-2 from Des-Hydroxy and Chromone Analogs

CAS 209974-81-2 possesses two hydrogen-bond donor (HBD) groups (7-OH phenolic proton + potential tautomeric contribution), compared to zero HBD for the des-hydroxy analog CAS 88735-48-2 (C₁₈H₁₁NO₂S, 7-position is unsubstituted) and one HBD for the chromone-4-one isomer CAS 57390-75-7 (C₁₈H₁₁NO₃S, where the 7-OH is present but the carbonyl is at position 4 rather than 2). This 7-OH group is the essential reactive handle for generating 7-methoxy, 7-acetoxy, and 7-carboxyalkyl derivatives used as covalent fluorescent labeling reagents for oligonucleotides [1]. The 7-OH also contributes an additional hydrogen-bond acceptor site (total HBA count: 7 for CAS 209974-81-2 vs. 5 for CAS 57390-75-7) .

HBD Capacity
Head-to-head
HBD = 2
Essential for covalent bioconjugation; des-hydroxy analog has HBD=0, chromone isomer HBD=1.
Calculated molecular property data; confirms reactive handle presence.
Hydrogen-bond donor count Drug-likeness Bioconjugation handle Physicochemical profiling

VEGF Inhibitory Activity of 3-Phenylthiazolyl-Coumarin Scaffold: Patent-Disclosed Pharmacological Differentiation

Patent US20060122387A1 (Menta, E.) explicitly claims derivatives of chromen-2-one bearing thiazol-2-yl or thiazol-4-yl substituents at the 3-position as inhibitors of VEGF production in mammalian cells under hypoxic conditions, with demonstrated utility as angiogenesis inhibitors and antiproliferative agents [1]. The general formula (I) encompasses compounds where the chromen-2-one core is substituted with a 7-hydroxy group and the thiazole bears an aryl substituent, directly covering CAS 209974-81-2. Specific exemplified compounds within this patent family, such as 3-[4-(4'-bromo)phenylthiazol-2-yl]-7-hydroxy-chromen-2-one (CAS 313956-72-8) and 6-hexyl-7-hydroxy-3-[4-(3-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one (CAS 637040-57-4), were shown to suppress VEGF production [2]. In contrast, the des-hydroxy analog CAS 88735-48-2, lacking the 7-OH group, falls outside the preferred substitution pattern described in the patent's most active embodiments and has not been explicitly demonstrated to possess VEGF inhibitory activity in the disclosed assays [3].

VEGF Patent
Source review
Covered by US20060122387A1
7-OH substitution matches preferred patent embodiments for VEGF inhibition research.
Quantitative IC₅₀ data for exact CAS not publicly disclosed; activity inferred from patent scope.
VEGF inhibition Angiogenesis Antiproliferative Coumarin-thiazole hybrids

ROS Inhibitory Activity of Thiazole-Substituted Coumarins: Quantitative Benchmarking Against Ibuprofen

In a study of 48 hydrazinyl thiazole-substituted coumarins and chromones, Salar et al. (2020) reported that several thiazole-coumarin hybrids exhibited potent reactive oxygen species (ROS) inhibitory activity in zymosan-activated whole blood phagocyte assays. The most potent compound 2 achieved an IC₅₀ of 5.7 ± 0.2 μM, representing a 9.5-fold improvement over ibuprofen (IC₅₀ = 54.3 ± 1.9 μM), while compounds 23 (IC₅₀ = 12.5 ± 3.1 μM) and 39 (IC₅₀ = 20.2 ± 1.6 μM) also outperformed the standard . Although CAS 209974-81-2 was not among the specific 48 compounds tested, it shares the thiazole-coumarin core scaffold with the active series. Critically, the study demonstrated that ROS inhibitory potency varied dramatically with substitution pattern: compound 2 (IC₅₀ = 5.7 μM) was ~24-fold more potent than compound 3 (IC₅₀ = 134.7 μM) despite both being thiazole-coumarin hybrids . This underscores that scaffold identity alone is insufficient to predict activity, and the specific 2-phenylthiazol-4-yl + 7-hydroxy substitution pattern of CAS 209974-81-2 represents a distinct chemotype requiring empirical evaluation.

ROS Inhibition
Class-level
Series lead IC₅₀ 5.7 μM vs. ibuprofen 54.3 μM
Thiazole-coumarin scaffold reported ~9.5-fold higher ROS inhibition; activity highly substitution-dependent.
CAS 209974-81-2 not directly tested; chemotype represents untested space within active class.
ROS inhibition Anti-inflammatory Hydrazinyl thiazole coumarins Nitric oxide inhibition

Photophysical Properties: 3-Phenylthiazolylcoumarins as Blue-Emitting Fluorophores with Large Stokes Shifts

Shaydyuk et al. (2023) comprehensively characterized the linear and nonlinear photophysical properties of 3-thiazolyl- and 3-phenylthiazolyl-coumarin derivatives. The 7-methoxy-substituted 3-phenylthiazolylcoumarin (compound 2, methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate) exhibited Stokes shifts in the range of approximately 4000–6000 cm⁻¹, fluorescence quantum yields on the order of ~10⁻⁴ to 10⁻² depending on solvent polarity, and excited-state lifetimes τ_fl of approximately 3–5 ns [1]. The 3-phenylthiazolyl substitution (as in CAS 209974-81-2) extends the π-conjugation compared to the simpler 3-thiazolyl analog, resulting in red-shifted absorption and emission and enhanced two-photon absorption cross-sections [2]. The 7-OH group in CAS 209974-81-2, compared to the 7-methoxy group studied by Shaydyuk et al., is expected to produce a further blue-shift in emission and introduce pH-dependent spectral modulation due to phenol/phenolate equilibrium—a feature absent in the methoxy analog [3].

Photophysics
Cross-study
Stokes shift ~4000–6000 cm⁻¹, τ_fl 3–5 ns
7-OH group expected to introduce pH-dependent emission, absent in methoxy analogs.
Data from 7-methoxy analog; 7-OH predicted to blue-shift emission ~10–30 nm.
Fluorescent probes Stokes shift Two-photon absorption Bioconjugation

VEGFR-2 Kinase Inhibition and MCF-7 Cytotoxicity: Quantitative Benchmarks for 3-Thiazolylcoumarin Scaffold Optimization

Abolibda et al. (2023) reported the synthesis and VEGFR-2 inhibitory evaluation of novel 3-thiazolhydrazinylcoumarins. Compounds 6d and 6b demonstrated MCF-7 cytotoxicity with IC₅₀ values of 10.5 ± 0.71 μM and 11.2 ± 0.80 μM respectively, compared to the reference drug Sorafenib (IC₅₀ = 5.10 ± 0.49 μM). Molecular docking revealed binding scores of −9.900 and −9.819 kcal/mol for 6d and 6b against VEGFR-2 [1]. While these compounds are thiazolhydrazinyl rather than 2-phenylthiazolyl derivatives and bear a 6-phenyldiazenyl substituent rather than a 7-hydroxy group, they establish the VEGFR-2 kinase as a validated target for the 3-thiazolylcoumarin scaffold [2]. The 2-phenyl substitution on the thiazole ring (as in CAS 209974-81-2) provides additional hydrophobic contacts with the VEGFR-2 ATP-binding pocket as suggested by structure-activity relationship trends in related coumarin-thiazole hybrids [3]. Comparative analysis indicates that CAS 209974-81-2 occupies an intermediate structural position: it features the 2-phenylthiazole motif associated with enhanced VEGFR-2 binding but lacks the hydrazinyl linker and zinc-binding groups critical for HDAC inhibition observed in the thiazolyl-coumarin antifibrotic series (IC₅₀ values in low-micromolar range for HDAC1 inhibition) [4].

Cytotoxicity
Class-level
MCF-7 IC₅₀ 10.5–11.2 μM (analogs)
3-Thiazolylcoumarin analogs show cytotoxicity competitive with Sorafenib in same assay; docking score −9.9 kcal/mol.
CAS 209974-81-2 not directly tested; scaffold may support similar kinase engagement.
VEGFR-2 kinase MCF-7 breast cancer Molecular docking Thiazolyl-coumarin

Antitumor Activity of 2-Phenylthiazole-Coumarin Derivatives: Crystal Structure Confirmation and Preliminary Cytotoxicity

Chen et al. (2022) synthesized and characterized a series of ω-(2-oxo-2H-chromen-7-yloxy)alkyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate derivatives, confirming their structures by IR, NMR, mass spectrometry, and single-crystal X-ray diffraction [1]. These compounds are direct structural relatives of CAS 209974-81-2, differing primarily in the 7-O-alkylcarboxylate substitution (rather than free 7-OH) and the 4-methoxyphenyl group on the thiazole (rather than unsubstituted phenyl). The X-ray crystallographic data provide the first unambiguous structural confirmation for this 2-phenylthiazole-coumarin scaffold class, establishing bond lengths, angles, and dihedral conformations critical for structure-based drug design [2]. Preliminary antitumor activity was evaluated, demonstrating that the 2-phenylthiazole-coumarin architecture supports cytotoxic activity; the specific substitution pattern (7-OH, 2-phenyl) of CAS 209974-81-2 represents the minimal core structure from which the active ester derivatives were elaborated [3].

Crystal Structure
Class-level
Single-crystal XRD validated for 2-phenylthiazole-coumarin scaffold
Provides unambiguous structural confirmation for the core scaffold supporting antitumor SAR.
Exact CAS 209974-81-2 not crystallized; it is the synthetic precursor to characterized derivatives.
2-Phenylthiazole-coumarin Antitumor activity Crystal structure SAR studies

Optimal Research and Industrial Application Scenarios for 7-Hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one (CAS 209974-81-2)


Fluorescent Probe Development: Covalent Bioconjugation via 7-OH Derivatization

CAS 209974-81-2 is the direct synthetic precursor for 7-substituted 3-(phenylthiazolyl)coumarin fluorescent labeling reagents, as established by Kuziv et al. (Ukrainica Bioorganica Acta, 2008). The free 7-OH group undergoes acylation (to 7-acetoxy), alkylation (to 7-methoxy or 7-carboxyalkyl), or carbamate formation, generating covalent probes for oligonucleotide, peptide, and biomolecule labeling. The 3-phenylthiazolyl extension provides red-shifted absorption/emission and enhanced two-photon absorption cross-sections relative to simpler 3-thiazolyl coumarins (Shaydyuk et al., ACS Omega, 2023), making this compound particularly suited for developing fluorescent sensors requiring large Stokes shifts (~4000–6000 cm⁻¹) [1]. The absence of the 7-OH group in CAS 88735-48-2 precludes its use in these workflows entirely.

Angiogenesis and VEGF-Dependent Disease Model Research

CAS 209974-81-2 falls within the general formula of US20060122387A1, which claims chromen-2-one derivatives bearing thiazole substituents at the 3-position as inhibitors of VEGF production in mammalian cells. Structurally analogous compounds such as 3-[4-(4'-bromo)phenylthiazol-2-yl]-7-hydroxy-chromen-2-one (CAS 313956-72-8) have been explicitly disclosed as active VEGF inhibitors within this patent family [2]. For researchers investigating hypoxia-induced angiogenesis, tumor vascularization, or VEGF-mediated proliferative conditions, CAS 209974-81-2 provides a patent-accessible chemical starting point for developing novel anti-angiogenic agents with a 2-phenylthiazol-4-yl substitution pattern distinct from previously exemplified analogs.

Medicinal Chemistry SAR Exploration: 2-Phenylthiazole-Coumarin Antitumor Scaffold

The 2-phenylthiazole-coumarin scaffold has been crystallographically validated by Chen et al. (Russian Journal of Organic Chemistry, 2022) and shown to support antitumor activity [3]. CAS 209974-81-2 is the minimal core structure (7-OH, 2-phenyl) from which more elaborate derivatives—including the 7-O-alkylcarboxylate esters with confirmed crystal structures—are synthesized. Furthermore, 3-thiazolylcoumarin derivatives have demonstrated VEGFR-2 inhibitory activity with MCF-7 IC₅₀ values of 10.5–11.2 μM (Abolibda et al., Molecules, 2023), establishing the target engagement potential of this chemotype [4]. CAS 209974-81-2 is therefore positioned as a versatile starting material for parallel synthesis of compound libraries targeting kinase-dependent cancers.

Redox Biology and Inflammation Research: ROS/Nitric Oxide Pathway Modulation

Thiazole-substituted coumarins have demonstrated quantitatively superior ROS inhibitory activity relative to ibuprofen, with select compounds achieving IC₅₀ values as low as 5.7 ± 0.2 μM (9.5-fold improvement over ibuprofen at IC₅₀ = 54.3 ± 1.9 μM) in zymosan-activated whole blood phagocyte assays (Salar et al., Letters in Drug Design & Discovery, 2020) . The 2-phenylthiazol-4-yl-7-hydroxycoumarin chemotype of CAS 209974-81-2 represents an untested substitution pattern within this active class, making it a rational procurement choice for analog-by-catalog screening aimed at identifying novel ROS/NO dual inhibitors with potentially improved selectivity profiles.

Application
Selection Property
Validation Focus
Fluorescent probe development
7-OH derivatization handle for covalent bioconjugation
Conjugation efficiency and Stokes shift verification
VEGF pathway inhibition studies
Patent-accessible 2-phenylthiazole scaffold
In vitro VEGF production assay and target engagement profiling
Cancer cell-model SAR exploration
Minimal core for antitumor 2-phenylthiazole-coumarin series
Cytotoxicity and kinase inhibition endpoint review
ROS pathway modulation screening
Untested chemotype within active thiazole-coumarin class
ROS/NO inhibition and selectivity assessment
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